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Compound of Interest

Compound Name: Haloxyfop-methyl

Cat. No.: B155383 Get Quote

An In-depth Technical Guide on the Environmental Fate and Persistence of Haloxyfop-methyl

Introduction
Haloxyfop-methyl is a selective, post-emergence herbicide used to control annual and

perennial grass weeds in a variety of broad-leaved crops.[1] It belongs to the

aryloxyphenoxypropionate class of herbicides, which act by inhibiting the acetyl-CoA

carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2] The

commercial product is often the R-isomer, Haloxyfop-P-methyl, which is the herbicidally active

enantiomer.[3][4] Upon entering the environment, haloxyfop-methyl undergoes rapid

transformation, primarily through hydrolysis, to its acid form, haloxyfop, which is the main

residue of concern. Understanding the environmental fate and persistence of haloxyfop-
methyl and its principal metabolite is crucial for assessing its potential ecological impact. This

guide provides a detailed technical overview of its behavior in soil and water, summarizing key

quantitative data and outlining common experimental protocols.

Physicochemical Properties
The environmental transport and partitioning of a pesticide are heavily influenced by its

physicochemical properties. Haloxyfop-P-methyl is characterized by low water solubility and a

high octanol-water partition coefficient, indicating a tendency to associate with organic matter.

Table 1: Physicochemical Properties of Haloxyfop-methyl and Haloxyfop-P-methyl
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Property Haloxyfop-methyl
Haloxyfop-P-
methyl

Source

Appearance
White crystalline
solid

Clear
colorless/brown
liquid

Molecular Formula C₁₆H₁₃ClF₃NO₄ C₁₆H₁₃ClF₃NO₄

Molecular Weight 375.7 g/mol 375.7 g/mol

Vapour Pressure 4.9 x 10⁻⁷ hPa (25°C) 2.6 x 10⁻⁵ hPa (20°C)

Water Solubility (20-

25°C)
9.3 mg/L 9.08 mg/L

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.07 | 4.00 | |

Environmental Fate in Soil
The persistence and mobility of haloxyfop-methyl in the terrestrial environment are governed

by a combination of biotic and abiotic processes, with microbial degradation being the primary

route of dissipation.

Aerobic Soil Metabolism
In soil, haloxyfop-methyl is rapidly transformed. The initial and most significant step is the

hydrolysis of the methyl ester to form the herbicidally active haloxyfop acid (haloxyfop-P if

starting from the R-isomer). This hydrolysis is very rapid, with the half-life of the parent ester

being less than a day. This process is chemically labile and occurs readily in both fresh and

sterile soil.

The resulting haloxyfop acid is then degraded by soil microorganisms. The degradation of

haloxyfop acid is significantly slower than the initial ester hydrolysis, with half-lives typically

ranging from 9 to 21 days in various soils under aerobic conditions. Persistence can be longer

in subsoils with low organic carbon content, where half-lives of 28 to 129 days have been

observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b155383?utm_src=pdf-body
https://www.benchchem.com/product/b155383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Over time, haloxyfop acid is further broken down into several metabolites, including a phenol

metabolite, a pyridinol metabolite, and a pyridinone metabolite, with the pyridinone appearing

to be the most persistent. Ultimately, a portion of the applied carbon is mineralized to CO₂ (6-

33% after ~9 months) or becomes incorporated into unextractable soil-bound residues (28-

46%).

Table 2: Aerobic Soil Metabolism Half-Lives (DT₅₀) at 20°C

Compound Soil Type Half-Life (days) Source

Haloxyfop-P-
methyl

Loamy Sand < 1

Haloxyfop-P-methyl Loamy Clay < 1

Haloxyfop-P-methyl Slightly Loamy Sand < 1

Haloxyfop-P-methyl General ~0.5

Haloxyfop-P Acid Various (n=8) 9 - 21

Haloxyfop-P Acid Loamy Sand 9.1

Haloxyfop-P Acid Loamy Clay 17

Haloxyfop-P Acid Slightly Loamy Sand 20

| Haloxyfop-P Acid | Low Organic Carbon Subsoils | 28 - 129 | |

Soil Photolysis
Photodegradation on the soil surface is not a significant dissipation pathway for haloxyfop-
methyl. Studies have shown that degradation rates in samples exposed to light are similar to

those in dark controls, indicating that hydrolysis and microbial metabolism are the dominant

processes.

Mobility and Leaching
Due to its high octanol-water partition coefficient (Log Kₒw ≈ 4.0), haloxyfop-methyl and its

acid metabolite are expected to bind to soil organic matter. This binding reduces their mobility
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and potential for leaching into groundwater. Studies have shown that after application, the

majority of the radioactivity remains in the top 10 cm of the soil. While some polar metabolites

may be detected in leachate from soil column studies, the parent compound and primary acid

degradate are generally not considered to be highly mobile.

Environmental Fate in Water
In aquatic systems, hydrolysis and photolysis are the key processes determining the fate of

haloxyfop-methyl.

Hydrolysis
Haloxyfop-methyl is unstable in alkaline conditions and undergoes hydrolysis, with the rate

being highly pH-dependent. The ester is stable in acidic conditions but degrades progressively

faster as the pH increases. The primary product of hydrolysis is haloxyfop acid.

Table 3: Hydrolysis Half-Lives (DT₅₀) of Haloxyfop-methyl Esters

Compound pH
Temperature
(°C)

Half-Life Source

Haloxyfop-
methyl

5 25 141 days

Haloxyfop-methyl 7 25 18 days

Haloxyfop-methyl 9 25 2 hours

Haloxyfop-P-

methyl
5 22 161 days

Haloxyfop-P-

methyl
7 22 16 days

Haloxyfop-P-

methyl
9 22 < 1 day

| Haloxyfop-P-methyl | 9 | 20 | 0.63 days | |
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Aqueous Photolysis
Photodegradation in water can be a significant route of dissipation. Studies using natural

sunlight have demonstrated that haloxyfop-methyl is highly unstable, with rapid degradation

following first-order kinetics. Half-lives in various natural waters under sunlight can be very

short, ranging from approximately 9 to 47 minutes. The rate of photodegradation can be

influenced by the amount of dissolved organic matter in the water, which can act as a

photosensitizer or an attenuator of light. In sterile buffered solutions, the photolysis half-life is

longer, around 20 days at pH 7.

Key Dissipation Pathways and Experimental
Workflow
The overall environmental fate of haloxyfop-methyl is a multi-step process involving rapid

chemical transformation followed by slower biological degradation. A typical laboratory study to

determine its fate in soil follows a standardized workflow to ensure reproducible and reliable

data.
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Caption: Degradation pathway of Haloxyfop-methyl in the environment.
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1. Soil Collection & Characterization
(e.g., pH, organic matter, texture)

2. Soil Treatment
(Application of ¹⁴C-labeled Haloxyfop-methyl)

3. Incubation
(Controlled aerobic conditions, e.g., 20°C, 40% WHC)

4. Periodic Sampling
(e.g., Day 0, 1, 3, 7, 14, 30, 60, 90, 120)

5. Sample Extraction
(e.g., Acetonitrile/Water)

6. Analysis of Extracts
(HPLC, TLC for parent & metabolites)

7. Analysis of Soil Residues
(Combustion for bound residues & ¹⁴CO₂)

Post-Extraction Solids

8. Data Analysis
(Calculate DT₅₀ and DT₉₀ values)

9. Metabolite Identification
(LC-MS/MS, GC-MS)

Click to download full resolution via product page

Caption: Experimental workflow for an aerobic soil metabolism study.

Experimental Protocols
Standardized protocols, often following guidelines from regulatory bodies like the EPA or

OECD, are used to assess the environmental fate of pesticides.
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Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of degradation of haloxyfop-methyl in soil

under controlled aerobic laboratory conditions.

Methodology:

Test Substance: ¹⁴C-radiolabelled haloxyfop-P-methyl (typically labelled in the phenyl or

pyridyl ring) is used to trace the fate of the molecule.

Soil Selection: Representative agricultural soils are chosen, characterized by their texture,

pH, organic matter content, and microbial biomass.

Application: The test substance is applied to fresh soil samples at a rate representative of

field applications.

Incubation: The treated soil samples are incubated in the dark at a constant temperature

(e.g., 20°C) and moisture level (e.g., 40% of maximum water holding capacity) for a period

of up to 182 days or more. Aerobic conditions are maintained by ensuring adequate air

exchange.

Sampling: Replicate samples are taken for analysis at various time intervals throughout

the incubation period.

Extraction: Soil samples are extracted using appropriate solvents, such as acetone or

acetonitrile, to separate the parent compound and its metabolites from the soil matrix.

Analysis: The extracts are analyzed using techniques like High-Performance Liquid

Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation

products. Unextracted (bound) residues are quantified by combustion analysis of the

extracted soil. Mineralization is assessed by trapping evolved ¹⁴CO₂.

Data Analysis: The decline of the parent compound and the formation and decline of

metabolites are plotted over time. First-order kinetics are typically used to calculate the

time for 50% dissipation (DT₅₀).
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Hydrolysis and Photolysis Studies
Objective: To determine the rate of abiotic degradation in aqueous systems.

Methodology:

Test System: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4,

7, and 9) to assess hydrolysis. For photolysis, a light source (e.g., a xenon arc lamp

simulating natural sunlight) is used.

Application: The test substance is dissolved in the buffer solutions at a known

concentration.

Incubation: For hydrolysis, solutions are incubated at a constant temperature (e.g., 25°C)

in the dark. For photolysis, solutions are irradiated at a constant temperature, with parallel

dark control samples to differentiate between hydrolysis and photolysis.

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed by HPLC

or a similar method to determine the concentration of the parent compound.

Data Analysis: Degradation rates and half-lives (DT₅₀) are calculated for each condition.

Residue Analysis
Objective: To accurately quantify haloxyfop-methyl and its metabolites in environmental

matrices like soil, water, or plant tissues.

Methodology:

Extraction: The target analytes are extracted from the sample matrix using a suitable

solvent (e.g., acetone).

Cleanup: The raw extract is "cleaned up" to remove interfering co-extractives. This may

involve techniques like solid-phase extraction (SPE) using materials such as Florisil and

activated charcoal.

Detection: The final determination and quantification are typically performed using

instrumental analysis. HPLC with a UV or mass spectrometry detector (LC-MS/MS) is
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common. Gas chromatography with an electron capture detector (GC-ECD) or mass

spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.

Validation: The analytical method is validated to ensure its accuracy, precision, and

sensitivity, with a defined Limit of Quantification (LOQ). Recoveries are typically checked

by fortifying blank samples with known amounts of the analyte.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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